molecular formula C21H27N7Na2O14P2 B1649369 Disodium nicotinamide adenine dinucleotide CAS No. 606-68-8

Disodium nicotinamide adenine dinucleotide

Cat. No. B1649369
CAS RN: 606-68-8
M. Wt: 709.4 g/mol
InChI Key: QRGNQKGQENGQSE-WUEGHLCSSA-L
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Description

Disodium nicotinamide adenine dinucleotide (NADH) is a form of NAD+, an essential coenzyme central to metabolism found in all living cells . It consists of two nucleotides joined through their phosphate groups, one containing an adenine nucleobase and the other, nicotinamide . It is also known as β-Nicotinamide adenine dinucleotide, reduced disodium salt hydrate, β-DPNH, β-NADH, DPNH, Diphosphopyridine nucleotide, reduced form, NADH .


Synthesis Analysis

NADH can be synthesized through various methodologies developed over the past fifty years, involving enzymatic processes or chemical procedures based either on P (III) or P (V) chemistry . An improved enzymatic synthesis reaction for NAD+ with a yield of 98% ± 1%, using lowered concentrations of reactants and standard equipment has been reported .


Molecular Structure Analysis

NADH consists of two nucleosides joined by pyrophosphate. The nucleosides each contain a ribose ring, one with adenine attached to the first carbon atom (the 1’ position) and the other with nicotinamide at this position .


Chemical Reactions Analysis

NADH is involved in various types of oxidation reactions where alcohols are converted to ketones or aldehydes . It is also involved in the first enzyme complex 1 of the electron transport chain .


Physical And Chemical Properties Analysis

NADH is a white powder with a melting point of 160 °C . It has a molecular weight of 709.40 (anhydrous basis) . It is also hygroscopic and light-sensitive .

Scientific Research Applications

NAD+ Metabolism and Therapeutic Potential

  • NAD+, including its disodium salt form, plays a vital role in hydride-transfer enzymes and as a substrate for various enzymes such as ADP-ribose transferases, poly(ADP-ribose) polymerases, and sirtuins. It has shown potential in preventing neurodegenerative conditions and fighting Candida glabrata infections. NAD+ might also extend lifespan, indicating potential therapies to boost NAD+ levels for health benefits (Belenky, Bogan, & Brenner, 2007).

Enzymatic Activity and Macromolecular Derivatives

  • Enzymatic reducibility of NAD+ derivatives, including the disodium form, has been demonstrated. These derivatives have been coupled to various polymers, showing varying degrees of efficiency in enzymatic reactions, highlighting the versatility and potential applications of NAD+ in biochemistry and biotechnology (Zappelli, Rossodivita, Prosperi, Pappa, & Re, 1976).

Role in Aging and Disease

  • NAD+ plays a critical role in metabolic and circadian rhythm regulation. Its levels decline with aging, affecting nuclear and mitochondrial functions and contributing to age-associated pathologies. Supplementing NAD+ intermediates can ameliorate these effects, suggesting potential therapeutic applications for neurodegenerative diseases (Imai & Guarente, 2014).

Cardiovascular and Metabolic Diseases

  • The sirtuin family, dependent on NAD+, is linked to cardiovascular and metabolic benefits. Activating sirtuins or replenishing NAD+ has shown promise in treating age-related cardiovascular and metabolic diseases (Kane & Sinclair, 2018).

Chemiluminescence and Photochemical Properties

  • NADH, the reduced form of NAD+, has been studied for its chemiluminescence properties. The Eu(II)/Eu(III)—NADH-H2O2 system exhibited specific spectral bands, indicating potential applications in bioanalytical and diagnostic methods (Elbanowski, Paetz, Sławiński, & Ludwiczak, 1991).

Photocatalytic Applications

  • Beyond its biological roles, NAD+ functions as a molecular photocatalyst. It demonstrates photostability and can drive photocatalytic redox reactions, opening avenues for its use in solar-to-chemical conversion and other photocatalytic applications (Kim, Lee, Tieves, Paul, Hollmann, & Park, 2019).

NAD+ in Neurodegenerative Diseases

properties

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N7O14P2.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGNQKGQENGQSE-WUEGHLCSSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7Na2O14P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901014657
Record name NADH disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901014657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

709.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium nicotinamide adenine dinucleotide

CAS RN

606-68-8
Record name Nicotinamide-adenine dinucleotide, reduced, disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosylnicotinamide, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name NADH disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901014657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydronicotinamide-adenine dinucleotide, disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.204
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISODIUM NICOTINAMIDE ADENINE DINUCLEOTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8295030YNC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
M Ranji, S Nioka, HN Xu, B Wu, LZ Li… - Journal of Innovative …, 2009 - World Scientific
We have imaged mitochondrial oxidation–reduction states by taking a ratio of mitochondrial fluorophores: NADH (reduced nicotinamide adenine dinucleotide) to Fp (oxidized …
Number of citations: 16 www.worldscientific.com
GW Claus, ML Orcutt, RT Belly - Journal of Bacteriology, 1969 - Am Soc Microbiol
… Research Laboratories, New York, NY Adenosine-, guanosine-, inosine-, thymidine-, uridine-, and cytidine-5'-diand triphosphates, reduced disodium nicotinamide adenine dinucleotide …
Number of citations: 14 journals.asm.org
OIV Premi, A Stampa, OIV Patronage - oiv.int
… Solution 2: nicotinamide adenine dinucleotide phosphate solution (about 0.0115 M): dissolve 50 mg disodium nicotinamide adenine dinucleotide phosphate in 5 mL of double-distilled …
Number of citations: 0 www.oiv.int
A Meijer, GP De Vries - Histochemistry, 1974 - Springer
… Disodium nicotinamide adenine dinucleotide phosphate and monosodium phosphoenolpyruvate were obtained from Boehringer, menadione (2 methyl-l,4-naphthoquinone) and …
Number of citations: 76 link.springer.com
MJ Bennett, WR Timperley, CB Taylor, AS Hill - European Journal of …, 1978 - Elsevier
… Glucose-6-phosphate dehydrogenase (G-6PDH) and disodium nicotinamide adenine dinucleotide phosphate (NADP) were purchased from Boehringer Mannheim, West Germany; …
Number of citations: 37 www.sciencedirect.com
OIVA Course, OIV Master, OIV Patronage - oiv.int
… Solution 2: nicotinamide adenine dinucleotide phosphate solution (about 0.0115 M): dissolve 50 mg disodium nicotinamide adenine dinucleotide phosphate in 5 mL of double-distilled …
Number of citations: 0 www.oiv.int
A Meijer, GP De Vries - Histochemistry, 1975 - Springer
… Disodium nicotinamide adenine dinucleotide phosphate was obtained from Boehringer (Mannheim, West-Germany), Menadione was obtained from BDH (Poole, Great Britain). Amytal (…
Number of citations: 24 link.springer.com
NJ Herman, EJ Bell - Canadian Journal of Microbiology, 1970 - cdnsciencepub.com
… Chemicnls DL-Isocitric acid (trisodium salt), phosphoenolpyruvic acid, inosine diphosphate, glutathione, reduced disodium nicotinamide adenine dinucleotide, and malic dehydro…
Number of citations: 22 cdnsciencepub.com
GP De Vries, A Meijer - Histochemistry, 1976 - Springer
… Amytal (5-ethyl-5-isoamylbarbituric acid) (K and K Laboratories Cleveland, Ohio)~ Disodium nicotinamide adenine dinucleotide phosphate and the glucose 6-phosphate …
Number of citations: 14 link.springer.com
GW Claus - 1964 - search.proquest.com
… Laboratories; aspartic acid, a-ketoglutaric acid and reduced glutathione from Nutritional Biochemicals Corporation; disodium nicotinamide adenine dinucleotide (re duced) , adenosine …
Number of citations: 5 search.proquest.com

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